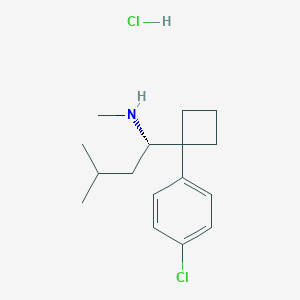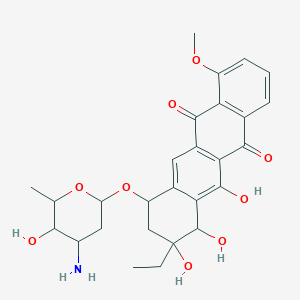![molecular formula C14H9Br2N B129259 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 209911-63-7](/img/structure/B129259.png)
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a derivative of biphenyl carbonitrile, which is a class of compounds that have been extensively studied due to their interesting properties and potential applications. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation and affects the molecule's physical and chemical properties. The addition of a dibromomethyl group and a carbonitrile group to the biphenyl core can significantly alter these properties and provide unique reactivity patterns .
Synthesis Analysis
The synthesis of biphenyl derivatives can be achieved through various methods. For instance, biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide using dehydrating agents such as thionyl chloride in different solvents like dimethylformamide (DMF) or dichloroethane. The reaction conditions, such as temperature and reaction time, play a crucial role in the yield of the desired product . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, with additional steps for the introduction of the dibromomethyl group.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and vibrational modes of 4'-methylbiphenyl-2-carbonitrile have been analyzed using FT-IR, FT-Raman, and XRD, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of this compound, providing insights into its geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of biphenyl carbonitriles can be influenced by substituents on the biphenyl core. For instance, the electrochemical reduction of 4'-bromomethylbiphenyl-2-carbonitrile has been studied, showing the cleavage of the carbon-bromine bond and the formation of a radical anion as an intermediate . This suggests that the dibromomethyl group in this compound could undergo similar reductive cleavage, potentially leading to interesting radical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as carbonitrile can affect the molecule's dipole moment, polarizability, and hyperpolarizability, indicating potential applications in nonlinear optics . The addition of dibromomethyl groups would further modify these properties, possibly enhancing the molecule's reactivity and suitability for specific applications. The crystal packing, intermolecular interactions, and electronic properties such as HOMO and LUMO energies are also critical factors that determine the compound's behavior in solid-state and solution .
Applications De Recherche Scientifique
1. Plastic Scintillators Based on Polymethyl Methacrylate
Research by Salimgareeva and Kolesov (2005) discusses the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes. The study highlights the possibility of using certain brominated compounds as luminescent activators or wavelength shifters in the development of scintillators, suggesting a potential application area for brominated biphenyl compounds in enhancing the performance of these materials (Salimgareeva & Kolesov, 2005).
2. Synthesis of Brominated Biphenyls
Qiu et al. (2009) developed a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline. This research highlights the importance of brominated biphenyls as intermediates in the synthesis of pharmaceuticals, indicating that compounds like "4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile" might also find applications in the synthesis of complex organic molecules (Qiu et al., 2009).
3. Brominated Flame Retardants
Zuiderveen et al. (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the increasing application of NBFRs and calling for further research on their occurrence, environmental fate, and toxicity. This review suggests potential environmental applications and concerns related to brominated compounds, which may also apply to "this compound" as part of the broader family of brominated organic compounds (Zuiderveen et al., 2020).
4. Remediation of Polychlorinated Biphenyls (PCBs)
Jing et al. (2018) summarize the most frequent remediation solutions for polychlorinated biphenyls (PCBs) in contaminated soils and sediments, including phytoremediation, microbial degradation, and chemical dehalogenation. Given the structural similarities and environmental concerns related to both PCBs and brominated biphenyls, this review underscores the importance of developing effective remediation strategies for persistent organic pollutants, possibly including "this compound" (Jing et al., 2018).
Orientations Futures
The future directions of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” could involve its use in the synthesis of new pharmaceuticals or biologically active substances. Imidazole and benzimidazole rings, which are structurally similar to biphenyl, are widely explored and utilized by the pharmaceutical industry for drug discovery .
Propriétés
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209911-63-7 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile and why is it relevant to Telmisartan?
A1: this compound (dibromo) is identified as a potential genotoxic impurity (PGI) present in Telmisartan, a medication used to treat high blood pressure []. Genotoxic impurities are of concern because they have the potential to interact with DNA and cause mutations, potentially leading to cancer. Regulatory agencies set strict limits on the allowable amounts of PGIs in pharmaceuticals to ensure patient safety.
Q2: How was this compound quantified in Telmisartan?
A2: The researchers developed a highly sensitive and specific method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify dibromo in Telmisartan samples []. This method employed a gradient elution using a mixture of formic acid, methanol, and acetonitrile as the mobile phase. The LC-MS/MS system allowed for precise identification and quantification of dibromo even at very low concentrations.
Q3: What is the significance of developing a sensitive and specific analytical method for this compound in Telmisartan?
A3: The presence of PGIs like dibromo in pharmaceuticals, even in trace amounts, poses potential health risks. Having a sensitive and specific analytical method, like the LC-MS/MS method developed in the study [], is crucial for:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

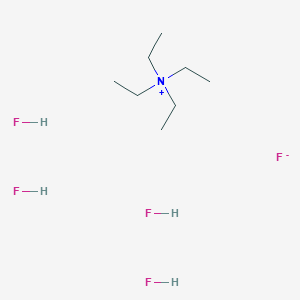
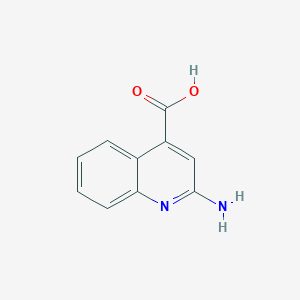

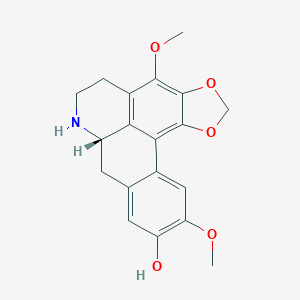
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)

